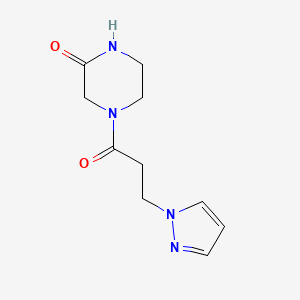

4-(3-(1h-Pyrazol-1-yl)propanoyl)piperazin-2-one

Description

4-(3-(1H-Pyrazol-1-yl)propanoyl)piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core substituted with a propanoyl group bearing a 1H-pyrazole moiety at the β-position.

Properties

Molecular Formula |

C10H14N4O2 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

4-(3-pyrazol-1-ylpropanoyl)piperazin-2-one |

InChI |

InChI=1S/C10H14N4O2/c15-9-8-13(7-4-11-9)10(16)2-6-14-5-1-3-12-14/h1,3,5H,2,4,6-8H2,(H,11,15) |

InChI Key |

SYEVGZZHILICNB-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC(=O)N1)C(=O)CCN2C=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(1H-Pyrazol-1-yl)propanoyl)piperazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1H-pyrazole with a suitable acylating agent to form the intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-(3-(1H-Pyrazol-1-yl)propanoyl)piperazin-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(3-(1H-Pyrazol-1-yl)propanoyl)piperazin-2-one has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-(3-(1H-Pyrazol-1-yl)propanoyl)piperazin-2-one exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, influencing processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-[3-(1H-1,3-Benzodiazol-2-yl)propanoyl]-1-(2-methylphenyl)piperazin-2-one (Chembase ID: )

- Structural Differences: Replaces pyrazole with a benzodiazole (benzimidazole) ring and introduces a 2-methylphenyl group on the piperazinone nitrogen.

- The 2-methylphenyl group increases hydrophobicity, likely reducing aqueous solubility but improving membrane permeability.

2-(1-Propanoyl)-2,4-dihydro-3H-1,2,4-triazol-3-one Derivatives ()

- Structural Differences: Substitutes piperazinone with a triazolone ring and incorporates a dichlorophenyl-triazolylmethyl-dioxolane moiety.

- Implications :

Pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine Derivatives ()

- Structural Differences: Features a pyrazolopyrimidine core instead of piperazinone, with hydrazine substituents.

- Implications :

Physicochemical and Functional Properties

| Property | 4-(3-(1H-Pyrazol-1-yl)propanoyl)piperazin-2-one | 4-[3-(Benzodiazol-2-yl)propanoyl]piperazin-2-one | Triazol-3-one Derivatives |

|---|---|---|---|

| Molecular Weight | ~265 g/mol | ~350 g/mol | ~450 g/mol |

| LogP | ~1.2 (moderate lipophilicity) | ~2.5 (highly lipophilic) | ~3.0 (very lipophilic) |

| Hydrogen-Bond Acceptors | 5 (pyrazole N, carbonyl O, piperazinone O) | 6 (benzodiazole N, carbonyl O) | 7 (triazolone O/N, dioxolane O) |

| Aqueous Solubility | Moderate (pyrazole enhances polarity) | Low (benzodiazole and methylphenyl reduce polarity) | Very low |

Biological Activity

4-(3-(1H-Pyrazol-1-yl)propanoyl)piperazin-2-one, identified by its CAS number 1427869-34-8, is a synthetic compound belonging to the class of piperazine derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and neuropharmacological effects. This article reviews the synthesis, biological mechanisms, and therapeutic potentials of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C10H14N4O2 with a molecular weight of 222.24 g/mol. The synthesis typically involves multi-step organic reactions, including the formation of the piperazine ring and the introduction of the pyrazole moiety.

Synthetic Pathway:

- Formation of Pyrazole: Using hydrazine derivatives and appropriate carbonyl compounds.

- Piperazine Ring Formation: Reaction with dihaloalkanes or similar reagents.

- Propanoyl Group Attachment: Via acylation reactions.

Antimicrobial Properties

Research indicates that piperazine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| C. albicans | 12 | 100 |

These results suggest a promising potential for developing new antimicrobial agents based on this scaffold .

Anticancer Activity

The anticancer properties of piperazine derivatives have been extensively studied. A notable case study involved the evaluation of a series of piperazine-based compounds in vitro against various cancer cell lines.

Case Study:

A study evaluated the cytotoxic effects of this compound on human breast cancer (MCF-7) cells:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 65 |

| 100 | 40 |

The IC50 value was determined to be approximately 45 µM, indicating moderate cytotoxicity against MCF-7 cells .

Neuropharmacological Effects

Piperazine derivatives have been linked to neuropharmacological activities, particularly as potential inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmission regulation.

Mechanism of Action:

The compound may inhibit AChE activity through binding at its catalytic site, leading to increased levels of acetylcholine in synaptic clefts, which can enhance cognitive function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.